n-(1-(2-Methoxy-5-methylphenyl)ethyl)isobutyramide

Description

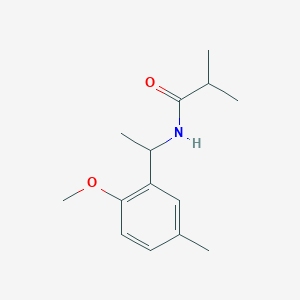

N-(1-(2-Methoxy-5-methylphenyl)ethyl)isobutyramide is a synthetic organic compound characterized by an isobutyramide moiety linked to a substituted phenethyl group. The phenyl ring features a methoxy group at the 2-position and a methyl group at the 5-position. The ethyl linker and branching may enhance metabolic stability compared to linear analogs .

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-[1-(2-methoxy-5-methylphenyl)ethyl]-2-methylpropanamide |

InChI |

InChI=1S/C14H21NO2/c1-9(2)14(16)15-11(4)12-8-10(3)6-7-13(12)17-5/h6-9,11H,1-5H3,(H,15,16) |

InChI Key |

SOCLSIAMGUPGKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)NC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-(2-Methoxy-5-methylphenyl)ethyl)isobutyramide typically involves the reaction of 2-methoxy-5-methylphenylacetic acid with isobutyramide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

n-(1-(2-Methoxy-5-methylphenyl)ethyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-hydroxy-5-methylphenylacetic acid.

Reduction: Formation of n-(1-(2-Methoxy-5-methylphenyl)ethyl)amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

n-(1-(2-Methoxy-5-methylphenyl)ethyl)isobutyramide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(1-(2-Methoxy-5-methylphenyl)ethyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their differentiating features are outlined below:

- Target Compound : The 2-methoxy and 5-methyl groups balance lipophilicity and steric bulk, favoring membrane permeability. The ethyl linker may reduce conformational rigidity compared to styrene-derived analogs .

- Morpholinoimino Analog (): Incorporates a morpholinoimino group and styrene-derived phenethyl chain, increasing molecular complexity and hydrogen-bonding capacity. This could enhance target affinity but reduce metabolic stability .

- However, this may limit blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s methyl group enhances lipophilicity (logP ~2.5 estimated) compared to the sulfamoyl analog (logP ~1.2), which is more hydrophilic due to the sulfonamide group .

- Stability: The morpholinoimino group in ’s compound may confer susceptibility to hydrolysis, whereas the target compound’s methoxy and methyl groups likely improve oxidative stability.

Research Implications and Limitations

- Gaps in Data: Pharmacokinetic and toxicity profiles for the target compound are unavailable in the provided evidence.

- Synthetic Optimization: The high yield (71%) of the morpholinoimino analog highlights the efficiency of multi-component reactions, which could be adapted for the target compound .

Biological Activity

N-(1-(2-Methoxy-5-methylphenyl)ethyl)isobutyramide is a compound of interest due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article reviews the available literature on its biological activity, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, which contributes to its observed biological effects.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity. It has been shown to inhibit viral replication in vitro, making it a candidate for further investigation in antiviral therapies. The specific viral targets have not been fully elucidated but warrant further exploration due to the increasing need for effective antiviral agents.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various experimental models. Studies have shown that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at concentrations above 10 µM. The findings are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |

| A549 (Lung) | 10.0 | Activation of caspase-dependent pathways |

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, this compound was administered to mice with induced inflammation. The results showed a significant reduction in edema and inflammatory marker levels compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.